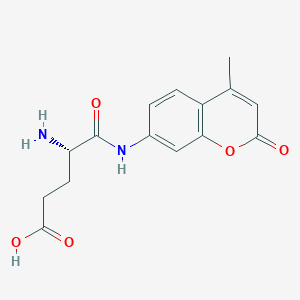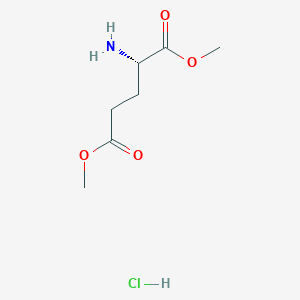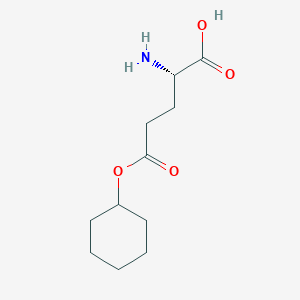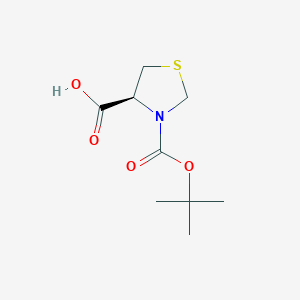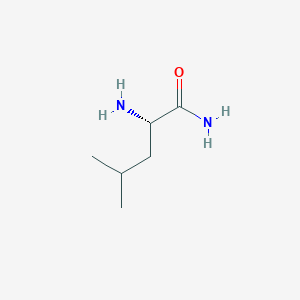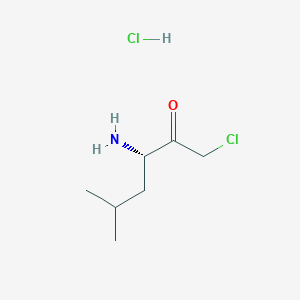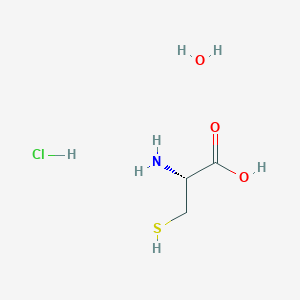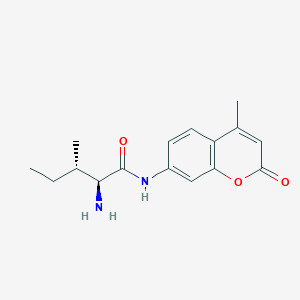
H-Ile-Amc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide, also known as (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide, is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach den wissenschaftlichen Forschungsanwendungen von H-Ile-Amc durchgeführt, auch bekannt als this compound Tfa oder (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamid. Leider liefern die verfügbaren Informationen keine detaillierte Analyse der einzigartigen Anwendungen für diese Verbindung. Die Suchergebnisse konzentrieren sich hauptsächlich auf die Produktverfügbarkeit und Kaufoptionen für pharmazeutische Tests und Forschungsbedarf .
Wirkmechanismus
Target of Action
H-Ile-Amc, also known as (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide or this compound Tfa, is primarily used as a substrate for aminopeptidase enzymes . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminal end of proteins or peptides. They play a crucial role in protein degradation and regulation of biological processes.
Mode of Action
This compound interacts with its target aminopeptidase enzymes by serving as a substrate. The enzyme cleaves the this compound molecule, resulting in the release of a fluorescent product . This fluorescence can be measured and is directly proportional to the activity of the aminopeptidase enzyme.
Result of Action
The cleavage of this compound by aminopeptidases results in the production of a fluorescent product. This fluorescence can be measured spectrophotometrically, providing a quantitative measure of aminopeptidase activity . Therefore, the primary result of this compound’s action is the generation of a measurable signal that reflects enzyme activity.
Action Environment
The action of this compound is influenced by the biochemical environment in which it is used. Factors such as pH, temperature, and the presence of other molecules can affect the efficiency of its cleavage by aminopeptidase enzymes and the resulting fluorescence. Furthermore, the stability of this compound may be affected by storage conditions, with optimal stability likely at room temperature .
Biochemische Analyse
Biochemical Properties
(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide: plays a crucial role in biochemical reactions as an enzyme substrate. It interacts with aminopeptidases, which are enzymes that catalyze the cleavage of amino acids from the amino terminus of peptide substrates. The interaction between (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide and aminopeptidases results in the release of a fluorescent product, which can be quantitatively measured to determine enzyme activity .
Cellular Effects
The effects of (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide on various cell types and cellular processes are primarily related to its role as an enzyme substrate. By facilitating the measurement of aminopeptidase activity, this compound indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The accurate detection of enzyme activity using (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide can provide insights into cellular processes and help identify abnormalities in enzyme function .
Molecular Mechanism
At the molecular level, (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide exerts its effects through its interaction with aminopeptidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis, resulting in the release of a fluorescent product. This binding interaction is specific to the enzyme’s active site, ensuring that the fluorescent signal generated is directly proportional to the enzyme activity. This mechanism allows for precise quantification of aminopeptidase activity in various biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide are critical factors that influence its effectiveness as an enzyme substrate. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly. Long-term studies have shown that the fluorescent signal generated by the compound remains consistent over extended periods, making it a reliable tool for enzyme assays .
Dosage Effects in Animal Models
The effects of (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide in animal models vary with different dosages. At optimal dosages, the compound effectively facilitates the measurement of enzyme activity without causing adverse effects. At higher doses, there may be potential toxic effects, including interference with normal cellular functions and enzyme activities. It is essential to determine the appropriate dosage to ensure accurate and reliable results in enzyme assays .
Metabolic Pathways
(2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide: is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminopeptidases, which play a role in the breakdown of peptide substrates into individual amino acids. This interaction is crucial for maintaining proper metabolic flux and regulating metabolite levels within cells .
Transport and Distribution
Within cells and tissues, (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where aminopeptidase activity is present. The efficient transport and distribution of the compound are essential for its effectiveness in enzyme assays .
Subcellular Localization
The subcellular localization of (2S,3S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide is primarily within compartments where aminopeptidase activity occurs, such as lysosomes and the cytoplasm. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the target enzymes to generate a measurable fluorescent signal. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .
Eigenschaften
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11/h5-9,15H,4,17H2,1-3H3,(H,18,20)/t9-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLILEIUKVIPULY-VFZGTOFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

